TGR5 Receptor Agonist

Beschreibung

Eigenschaften

IUPAC Name |

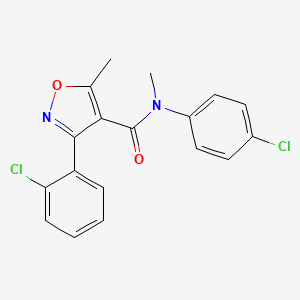

3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRCWJPBLWGNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to TGR5 Receptor Agonist Discovery and Screening

Foreword: The Therapeutic Promise of TGR5

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged from relative obscurity to become a focal point of intensive drug discovery efforts.[1][2] Initially identified as the first membrane-bound receptor for bile acids, TGR5 is now recognized as a critical regulator of metabolic and inflammatory pathways.[3] Its activation by endogenous bile acids or synthetic agonists triggers a cascade of downstream signaling events with profound physiological consequences, making it an attractive therapeutic target for a spectrum of human diseases, including type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.[1][4]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals embarking on TGR5 agonist discovery. Moving beyond a mere recitation of facts, we delve into the causality behind experimental choices, offering a self-validating system of protocols and a logical screening cascade designed to identify and characterize novel, potent, and selective TGR5 agonists.

The TGR5 Target: Biology and Rationale for Agonism

Understanding the target is the bedrock of any successful drug discovery campaign. TGR5 is a Class A GPCR expressed in a variety of metabolically active tissues, including intestinal enteroendocrine L-cells, brown adipose tissue (BAT), skeletal muscle, and specific immune cells like macrophages.[1][2]

The Canonical Signaling Pathway

The predominant signaling mechanism for TGR5 involves coupling to the stimulatory G protein, Gαs.[1] Upon agonist binding, TGR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit.[1] This activates adenylyl cyclase, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which phosphorylate a host of downstream targets, mediating the receptor's diverse physiological effects.[1] One of the most critical downstream events is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, a cornerstone of TGR5's therapeutic potential in metabolic disease.[1][6]

It is crucial to note that TGR5 can also couple to other signaling pathways, including Gαi (inhibiting cAMP production) in specific cell types like ciliated cholangiocytes, and can influence ERK and AKT pathways, highlighting the potential for biased agonism—a key consideration in later stages of drug development.[5]

Caption: Canonical TGR5 Gαs-cAMP signaling pathway.

Therapeutic Rationale

The rationale for discovering TGR5 agonists is compelling and multifaceted:

-

Metabolic Disease (T2D & Obesity): Agonist-induced GLP-1 secretion enhances glucose-dependent insulin release, suppresses glucagon, slows gastric emptying, and promotes satiety.[1][2] Furthermore, TGR5 activation in BAT and skeletal muscle increases energy expenditure through a cAMP-dependent induction of type 2 iodothyronine deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[1]

-

NASH and Liver Disease: TGR5 activation exerts anti-inflammatory effects in liver macrophages (Kupffer cells) and has been shown to protect against liver injury.

-

Inflammatory Conditions: TGR5 signaling in macrophages suppresses the production of pro-inflammatory cytokines, offering potential for treating conditions like inflammatory bowel disease.[1]

However, systemic TGR5 activation is not without challenges. Undesirable side effects, such as gallbladder filling and pruritus (itching), have hindered the clinical translation of early synthetic agonists.[2] This has spurred the development of strategies like gut-restricted agonism and the search for biased agonists that selectively activate therapeutic pathways.[2]

Building the Screening Cascade: From HTS to Lead Candidate

A robust screening cascade is essential for efficiently identifying high-quality hit compounds and progressing them into a lead optimization program. The cascade is a multi-stage funnel designed to eliminate false positives, confirm on-target activity, and characterize the pharmacological profile of promising molecules.

Caption: A typical screening cascade for TGR5 agonist discovery.

Primary High-Throughput Screening (HTS) Assays

The goal of the primary screen is to rapidly and cost-effectively test a large compound library (typically >100,000 compounds) to identify initial "hits." For TGR5, the most direct and reliable HTS assays measure the immediate consequence of Gαs activation: the accumulation of intracellular cAMP.

Choosing the Right Cell Line

The choice of cell line is a critical decision that impacts the entire screening campaign.

-

Recombinant Cell Lines (HEK293, CHO-K1): These are the workhorses of GPCR screening.[7] They exhibit low to negligible endogenous TGR5 expression, providing a clean background upon stable or transient transfection with the human TGR5 receptor. This allows for the creation of a robust assay window. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells are preferred for their robust growth, ease of transfection, and compatibility with numerous assay technologies.[7]

-

Endogenous Cell Lines (NCI-H716, STC-1): Human (NCI-H716) and murine (STC-1) enteroendocrine cell lines endogenously express TGR5 and are primarily used in secondary, functional assays to measure GLP-1 secretion.[8][9] While more physiologically relevant, their lower expression levels and more complex biology make them less suitable for primary HTS.[8][9]

Key Consideration: It is imperative to maintain a parental cell line (e.g., untransfected HEK293 cells) for use in counter-screening to identify compounds that modulate the signaling pathway independent of TGR5.[10]

Recommended HTS Assay Format: cAMP Homogeneous Time-Resolved Fluorescence (HTRF)

The cAMP HTRF assay is the gold standard for TGR5 HTS due to its high sensitivity, robustness, and miniaturizable format.

-

Principle: It is a competitive immunoassay.[11] Cellular cAMP produced upon TGR5 activation competes with a stable, fluorophore-labeled cAMP derivative (d2) for binding to a specific anti-cAMP antibody labeled with a FRET donor (Europium cryptate). When the antibody is bound to the labeled cAMP-d2, FRET occurs. When cellular cAMP displaces the labeled cAMP, the FRET signal decreases. Therefore, the HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[11]

-

Causality: This format is chosen over others (like ELISA) for HTS because it is a homogeneous, "add-and-read" assay, eliminating wash steps and reducing variability, which is critical for automated, large-scale screening.[12]

Protocol 1: TGR5 cAMP HTRF Assay (384-well format)

-

Cell Plating:

-

Culture CHO-K1 cells stably expressing human TGR5 (CHO-hTGR5) to ~80% confluency.

-

Harvest cells and resuspend in appropriate assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.

-

-

Compound Addition:

-

Prepare compound plates by serially diluting test compounds in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should not exceed 0.5%.

-

Using an automated liquid handler, transfer 5 µL of compound solution to the cell plate.

-

Include controls:

-

Negative Control: Vehicle (DMSO) only.

-

Positive Control: A known TGR5 agonist (e.g., Lithocholic Acid (LCA) or INT-777) at a concentration that elicits a maximal response (e.g., 10 µM).

-

-

-

Incubation:

-

Seal the plate and incubate for 30 minutes at room temperature.[11] This incubation time should be optimized during assay development.

-

-

Lysis and Detection:

-

Final Incubation & Plate Reading:

-

Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).

-

HTS Data Analysis and Quality Control

-

Data Normalization: Raw HTRF ratios (665nm/620nm * 10,000) are normalized to the plate controls. The activity of each test compound is typically expressed as a percentage of the response induced by the positive control agonist.

-

Quality Control (Z'-factor): The robustness of the assay is determined for each plate using the Z'-factor, calculated from the positive (max signal) and negative (basal signal) controls.[13][14]

-

Hit Selection: A common criterion for hit selection is any compound that produces a signal greater than three standard deviations above the mean of the negative controls (vehicle-treated wells).

Hit Confirmation and Secondary Assays

Hits from the primary screen are just starting points. A rigorous follow-up cascade is required to confirm their activity, determine their potency, and rule out artifacts.

Hit Confirmation and Potency Determination

All primary hits must be re-tested. This involves sourcing fresh powder of the compound (to rule out library degradation) and testing it in the primary assay format across a range of concentrations (typically an 8- to 10-point dose-response curve). This allows for the calculation of key pharmacological parameters:

-

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response.[17]

-

Emax (Maximum effect): The maximal response produced by the agonist, often expressed relative to a reference full agonist.[18]

| Agonist | Class | Typical EC50 (hTGR5) |

| Lithocholic Acid (LCA) | Endogenous Bile Acid | ~0.5 µM |

| Taurolithocholic Acid (TLCA) | Endogenous Bile Acid | ~0.3 µM |

| INT-777 | Synthetic (Steroidal) | ~1-3 µM |

| Betulinic Acid | Natural Product | ~1 µM |

| Oleanolic Acid | Natural Product | ~2 µM |

| Data compiled from multiple sources. EC50 values can vary based on the specific assay system and cell line used.[1][19][20] |

Orthogonal Assays: Confirming the Mechanism

An orthogonal assay measures the same biological event (TGR5 activation) but uses a different technology or readout. This is a critical step to eliminate false positives that interfere with the primary assay technology (e.g., compounds that are auto-fluorescent or interfere with the HTRF FRET pair). A CRE-Luciferase reporter assay is an excellent orthogonal choice.

-

Principle: This assay uses a reporter gene (e.g., firefly luciferase) whose expression is controlled by a promoter containing multiple cAMP Response Elements (CREs).[21] In TGR5-expressing cells, agonist-induced cAMP production leads to PKA-mediated phosphorylation of the CREB transcription factor.[1] Phosphorylated CREB binds to the CREs and drives luciferase expression. The amount of light produced upon addition of a luciferase substrate is directly proportional to TGR5 activation.[21][22]

Protocol 2: TGR5 CRE-Luciferase Reporter Assay

-

Transfection:

-

Incubation:

-

Incubate cells for 24 hours to allow for receptor and reporter expression.[22]

-

Change to serum-free media and incubate for another 4-6 hours before compound addition.

-

-

Compound Treatment:

-

Add serial dilutions of confirmed hit compounds and controls (as in Protocol 1).

-

Incubate for 6 hours to allow for transcription and translation of the luciferase enzyme.

-

-

Lysis and Detection:

-

Aspirate the media and lyse the cells using the buffer provided in a dual-luciferase assay kit (e.g., Promega).

-

Transfer the lysate to a white opaque assay plate.

-

Measure firefly luciferase activity using a luminometer.

-

Inject the Renilla luciferase substrate (Stop & Glo® reagent) and immediately measure Renilla luminescence.

-

-

Data Analysis:

-

Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well.[23] This corrects for variations in cell number and transfection efficiency.

-

Determine EC50 and Emax values for the active compounds.

-

Counter-Screening: Ensuring Specificity

Counter-screens are designed to eliminate compounds that produce a signal through an undesirable mechanism.[24]

-

Specificity Counter-Screen: Test active compounds on the parental cell line (e.g., HEK293T) that does not express TGR5. True TGR5 agonists should be inactive in this assay.[10] Any compound showing activity is likely hitting a downstream component of the cAMP pathway (e.g., directly activating adenylyl cyclase) and should be discarded.

-

Technology Counter-Screen: To eliminate compounds that directly interfere with the reporter enzyme, hits from the luciferase assay can be tested in a cell-free assay containing purified luciferase enzyme. Compounds that inhibit or enhance the enzyme's activity are technology-interfering artifacts.[24]

Downstream Functional Assays: Proving Therapeutic Relevance

Once a compound is confirmed as a potent and selective TGR5 agonist, its ability to elicit a therapeutically relevant physiological response must be verified. For metabolic disease, the key functional readout is GLP-1 secretion.

GLP-1 Secretion Assay

This assay utilizes an enteroendocrine cell line that endogenously expresses TGR5 and secretes GLP-1.

-

Principle: The murine STC-1 or human NCI-H716 cell lines are treated with the test compound.[8][25] After an incubation period, the cell culture supernatant is collected, and the concentration of secreted GLP-1 is quantified using a specific ELISA kit.[8][26]

Protocol 3: GLP-1 Secretion Assay from STC-1 Cells

-

Cell Culture:

-

Plate STC-1 cells in a 24-well plate and grow to ~80-90% confluency.[26]

-

-

Pre-incubation and Wash:

-

Gently wash the cells three times with a HEPES-based buffer or DMEM to remove any secreted peptides from the culture medium.[8]

-

-

Compound Stimulation:

-

Add the test compounds (at various concentrations) or controls diluted in the assay buffer.

-

Incubate for 30-120 minutes at 37°C.[8] The optimal time should be determined empirically.

-

-

Supernatant Collection:

-

Carefully collect the supernatant from each well. It is critical to add a DPP-4 inhibitor (the enzyme that rapidly degrades active GLP-1) to the collection tubes immediately.

-

Centrifuge the supernatant to remove any cellular debris.[26]

-

-

Quantification:

-

Quantify the total or active GLP-1 concentration in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Advanced Characterization: Exploring Biased Agonism

Modern GPCR drug discovery recognizes that agonists can stabilize different receptor conformations, leading to preferential activation of one signaling pathway over another—a phenomenon known as biased agonism.[19] For TGR5, an ideal therapeutic might be biased towards G-protein (cAMP/GLP-1) signaling and away from β-arrestin recruitment, which is often associated with receptor desensitization and potential side effects.[19][27]

While some studies suggest TGR5 is an unusual GPCR that does not robustly recruit β-arrestins in response to endogenous agonists, this may not hold true for all synthetic chemotypes.[27] Therefore, characterizing β-arrestin recruitment is a prudent step in lead optimization. Assays like PathHunter® (DiscoverX) or BRET-based assays can be employed to quantify the interaction between TGR5 and β-arrestin upon agonist stimulation.[3][28] Comparing the potency (EC50) of a compound in a cAMP assay versus a β-arrestin recruitment assay can reveal its signaling bias.

The Role of In Silico Screening

Structure-based and ligand-based computational methods can significantly enrich the hit-finding process.[2][29] With the recent publication of high-resolution TGR5 crystal structures, structure-based virtual screening has become a powerful tool.[2][29] Large virtual libraries can be docked into the TGR5 ligand-binding pocket to prioritize compounds for acquisition and testing in the primary HTS, increasing the efficiency and hit rate of the experimental screen.[29]

Conclusion: A Pathway to Novel Therapeutics

The discovery of TGR5 agonists represents a promising frontier in the development of novel treatments for metabolic and inflammatory diseases. Success in this endeavor hinges on a deep understanding of the receptor's biology coupled with a methodically designed and rigorously executed screening cascade. By progressing from high-throughput screening of direct G-protein activation to orthogonal validation, counter-screening for specificity, and confirmation in therapeutically relevant functional assays, researchers can confidently identify and advance high-quality lead compounds. The integration of advanced concepts like biased agonism and the strategic use of computational tools will further refine this process, paving the way for the next generation of safe and effective TGR5-targeted medicines.

References

-

Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

-

Qi, L., Shuai, T., Da, J., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3729. Retrieved from [Link]

-

Zangerolamo, L., Carvalho, M., & Barbosa, H. C. L. (2025). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. MDPI. Retrieved from [Link]

-

Jensen, D. D., Lieu, T., Halls, M. L., et al. (2013). The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts. Journal of Biological Chemistry, 288(32), 22942–22954. Retrieved from [Link]

-

Structures of several TGR5 agonists and their EC50 (concentration for 50% of maximal effect) values on human TGR5 (hTGR5). (n.d.). ResearchGate. Retrieved from [Link]

-

Shalaby, I. A., et al. (2017). Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors. JCI Insight, 2(14), e92094. Retrieved from [Link]

-

Qi, L., Shuai, T., Da, J., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. t-stor.teagasc.ie. Retrieved from [Link]

-

Rie-Claude, D., et al. (2025). Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist. PMC. Retrieved from [Link]

-

EC 50 values of the main TGR5 agonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. (2024). PubMed. Retrieved from [Link]

-

Thompson, G. L., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279213. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

-

1 Secretion From the Enteroendocrine Cell Line STC-1. (2017). Teagasc. Retrieved from [Link]

-

How to run a cAMP HTRF assay. (2024). YouTube. Retrieved from [Link]

-

Christiansen, C. B., et al. (2020). Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells. Journal of Molecular Endocrinology, 64(4), 205–216. Retrieved from [Link]

-

Z′ factor determination and high-throughput screening. (n.d.). ResearchGate. Retrieved from [Link]

-

St-Onge, L. E., et al. (2025). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Retrieved from [Link]

-

Christiansen, C. B., et al. (2020). Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells. Journal of Molecular Endocrinology, 64(4), 205–216. Retrieved from [Link]

-

HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved from [Link]

-

GPBA (TGR5) Human Bile Acid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. (n.d.). DiscoverX. Retrieved from [Link]

-

The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Lloyd, M. (2023). Assay performance and the Z′-factor in HTS. Drug Target Review. Retrieved from [Link]

-

Unlocking High-Throughput Screening Strategies. (2025). Evotec. Retrieved from [Link]

-

TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. (2022). Indigo Biosciences. Retrieved from [Link]

-

Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. (2025). PMC. Retrieved from [Link]

-

Identification of potential drug candidates as TGR5 agonist to combat type II diabetes using in silico docking and molecular dynamics simulation studies. (2023). PubMed. Retrieved from [Link]

-

Fig. 2. The Activations of CRE-Luciferase Reporter Construct via TGR5... (n.d.). ResearchGate. Retrieved from [Link]

-

Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed Central. Retrieved from [Link]

-

MULTISCREEN™ GPCR Stable Cell Lines. (n.d.). Multispan, Inc. Retrieved from [Link]

-

How to run a cell based phospho HTRF assay. (2024). YouTube. Retrieved from [Link]

-

Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (n.d.). NIH. Retrieved from [Link]

-

Data Sheet The Transfection Collection™ ̶ CRE/CREB Transient Pack (cAMP/PKA Cell Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of small-molecule TGR5 ligands with agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]

- 7. multispaninc.com [multispaninc.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. revvity.com [revvity.com]

- 11. m.youtube.com [m.youtube.com]

- 12. revvity.com [revvity.com]

- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. assaygenie.com [assaygenie.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 26. DSpace [t-stor.teagasc.ie]

- 27. The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 29. Identification of potential drug candidates as TGR5 agonist to combat type II diabetes using in silico docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of novel TGR5 agonists

An In-Depth Technical Guide to the Synthesis of Novel TGR5 Agonists

Executive Summary

Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a high-priority target for therapeutic intervention in metabolic and inflammatory diseases.[1][2] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects, making TGR5 agonists promising candidates for the treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3][4][5][6] However, the systemic activation of TGR5 presents significant challenges, including gallbladder filling and pruritus, which have hindered clinical development.[7][8][9] This guide provides a comprehensive technical overview of the , focusing on the strategic rationale behind medicinal chemistry approaches, detailed synthetic methodologies, and the bioassays required for validation. We explore the evolution from natural ligands to highly potent and selective synthetic modulators, with a special emphasis on contemporary strategies aimed at developing gut-restricted agonists to mitigate systemic side effects.

TGR5: A Key Regulator of Metabolic Homeostasis

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is expressed in a variety of metabolically active tissues, including intestinal L-cells, brown adipose tissue, skeletal muscle, and macrophages.[3] Its endogenous ligands are bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being the most potent natural agonists.[7][10][11]

The TGR5 Signaling Cascade

The therapeutic rationale for targeting TGR5 is grounded in its primary signaling pathway. Upon agonist binding, TGR5 couples to the Gαs protein, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), a critical second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[6][8][12] In intestinal L-cells, this cascade is pivotal, as it promotes the transcription of the proglucagon gene and the secretion of GLP-1.[4][6][12] GLP-1 is a powerful incretin hormone that enhances insulin secretion, suppresses appetite, and improves glucose homeostasis, effects that are clinically validated by the success of GLP-1 receptor agonists in treating diabetes and obesity.[2][9]

Chemical Scaffolds and Synthetic Approaches

The discovery of TGR5 agonists has progressed from natural products to highly optimized synthetic molecules. This evolution reflects a drive for increased potency, selectivity, and improved pharmacokinetic profiles to overcome the limitations of early compounds.

Natural and Semi-Synthetic Agonists

-

Bile Acids: The natural ligands for TGR5. While physiologically relevant, they lack receptor selectivity (also activating nuclear receptors like FXR) and have suboptimal drug-like properties.[13] The semi-synthetic derivative INT-777 (6α-ethyl-23(S)-methylcholic acid) was a key early tool compound, demonstrating improved potency and selectivity over natural bile acids.[14][15][16] Its synthesis begins with the cholic acid scaffold, introducing modifications to enhance receptor interaction.[14]

-

Triterpenoids: Compounds like betulinic acid, oleanolic acid, and ursolic acid have been identified as selective TGR5 agonists.[13][17] Structure-activity relationship (SAR) studies on betulinic acid revealed that modifications at the C-3 alcohol and C-17 carboxylic acid positions could significantly enhance potency.[13][17]

Synthetic (Non-Steroidal) Agonists

The limitations of steroidal scaffolds prompted the development of novel, non-steroidal TGR5 agonists through high-throughput screening and rational drug design. These compounds often possess greater potency and "drug-like" properties.[5]

| Scaffold Class | Example Compound | Potency (hTGR5 EC₅₀) | Key Features & Rationale |

| Dihydropyridone | Compound 77A | Nanomolar range | Developed from a high-throughput screen; SAR studies optimized substitutions at four key positions to achieve high potency on both human and murine TGR5.[9][18] |

| Phenoxynicotinamide | Compound 6g | 14 nM (cAMP assay) | Designed to optimize potency and oral efficacy. The incorporation of a thiazole ring proved beneficial for activity.[19] |

| Imidazole/Carboxamide | Various derivatives | Sub-nanomolar to low nM | These scaffolds have consistently produced some of the most potent TGR5 agonists by effectively interacting with the receptor's binding pocket.[7] |

| Gut-Restricted Polymers | Compound 15c | ~100-500 nM | Large molecule (MW >1400) with high polar surface area (PSA) designed for low permeability, restricting its action to the intestine to avoid systemic side effects.[20] |

Core Synthetic Workflow: From Concept to Candidate

The synthesis of a novel TGR5 agonist follows a structured, iterative process. The goal is to efficiently generate analogs for SAR studies, leading to the identification of a lead compound with optimal potency, selectivity, and pharmacokinetic properties.

Representative Synthesis Protocol: Dihydropyridone Scaffold

This protocol is a representative example based on published methodologies for dihydropyridone TGR5 agonists.[9][18] The causality behind this multi-step synthesis involves building a complex heterocyclic core by sequentially adding key substituents identified through SAR studies.

Objective: Synthesize a substituted dihydropyridone analog for TGR5 activity testing.

Step 1: Synthesis of the Dihydropyridone Core

-

Reaction: Combine a suitable β-ketoester, an aromatic aldehyde, and an ammonium acetate source in a solvent such as ethanol.

-

Rationale: This is a Hantzsch-like condensation reaction, a classic and efficient method for constructing the dihydropyridine core. The choice of aldehyde and ketoester determines the initial substituents (R¹ and R²).

-

Procedure: Reflux the mixture for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step 2: N-Alkylation

-

Reaction: Dissolve the dihydropyridone core from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF). Add a base such as sodium hydride (NaH) carefully at 0°C.

-

Rationale: The base deprotonates the nitrogen of the dihydropyridone, forming a nucleophile. NaH is a strong, non-nucleophilic base suitable for this purpose.

-

Procedure: Stir for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide). Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction carefully with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Functionalization via Cross-Coupling

-

Reaction: If the aromatic aldehyde used in Step 1 contained a halide (e.g., a bromo-substituted phenyl ring), this position can be functionalized using a Suzuki or Buchwald-Hartwig cross-coupling reaction.

-

Rationale: Cross-coupling reactions are powerful tools for creating carbon-carbon or carbon-nitrogen bonds, allowing for the introduction of diverse chemical groups to explore the SAR of this region of the molecule.

-

Procedure (Suzuki Coupling Example): Combine the N-alkylated, halogenated dihydropyridone, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a solvent mixture like dioxane/water.

-

Procedure: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the final product by column chromatography and verify its structure and purity using NMR and Mass Spectrometry.

Bioassays and Screening Cascade

The synthesis of compounds must be coupled with robust biological evaluation. A tiered screening approach is employed to efficiently identify promising candidates.

Protocol: In Vitro TGR5 Reporter Gene Assay

This assay is a common primary screen to quantify a compound's ability to activate the TGR5 signaling pathway.[21][22]

Objective: To determine the potency (EC₅₀) of synthesized compounds as TGR5 agonists.

Principle: HEK293 cells are transiently co-transfected with an expression vector for human TGR5 and a reporter vector containing a cAMP Response Element (CRE) linked to a luciferase gene. TGR5 activation increases cAMP, which binds to CRE, driving luciferase expression. The light produced is proportional to TGR5 activation.

Materials:

-

HEK293T cells

-

Human TGR5 expression plasmid

-

CRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

Synthesized compounds, dissolved in DMSO

-

Positive Control: INT-777 or a known potent agonist[21]

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well assay plates

Procedure:

-

Cell Plating & Transfection: Plate HEK293T cells in a 96-well plate. Prepare a transfection complex with the TGR5 and CRE-luciferase plasmids according to the manufacturer's protocol. Add the complex to the cells and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay medium. A typical concentration range would be from 10 pM to 10 µM. Include a "vehicle only" control (DMSO).

-

Cell Treatment: Remove the transfection medium from the cells and replace it with the medium containing the serially diluted compounds.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator. This allows for receptor activation, signal transduction, and expression of the luciferase reporter.

-

Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence on a plate reader.

-

Data Analysis: Normalize the data by setting the vehicle control as 0% activation and the maximal response of the positive control as 100% activation. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Mitigating Side Effects: The Rise of Gut-Restricted Agonists

A major hurdle in TGR5 drug development is the on-target side effects caused by systemic receptor activation, particularly in the gallbladder, which can lead to increased filling and potential cholestasis.[7][20] A leading strategy to circumvent this is the design of non-systemic, gut-restricted agonists.[20][23]

Causality behind the Strategy: Since the desired GLP-1 secretion occurs in the intestine, an agonist that activates TGR5 locally in the gut without being absorbed into systemic circulation can provide the therapeutic benefit while avoiding side effects in other tissues.[9][20]

Medicinal Chemistry Approaches:

-

Increase Molecular Weight and Polarity: Synthesize very large molecules (e.g., by linking two agonist molecules together) or add highly polar functional groups.[20] This drastically reduces passive diffusion across the intestinal epithelium, as measured by low permeability in a Caco-2 cell assay.

-

Introduce Charged Groups: The incorporation of permanently charged moieties, such as quaternary ammonium groups, limits membrane permeability and confines the drug to the gastrointestinal tract.

Conclusion and Future Perspectives

The represents a dynamic and challenging field of medicinal chemistry. While early efforts established the therapeutic potential of TGR5 activation, they also revealed significant safety concerns. The current frontier is dominated by the rational design of potent, selective, and, most importantly, tissue-specific agonists. The development of gut-restricted compounds offers a promising path to harness the metabolic benefits of TGR5 activation while minimizing systemic liabilities. Future work will likely focus on refining these strategies, exploring biased agonism to selectively engage specific downstream signaling pathways, and leveraging advanced computational tools to accelerate the discovery of the next generation of TGR5-targeted therapeutics.[5][12][24]

References

- Genfit. (n.d.). Therapeutic potential of Takeda‐G‐protein‐receptor‐5 (TGR5) agonists. Hope or hype?

- Bhimanwar, R. S., Mittal, A., Chaudhari, S., & Sharma, V. (2024). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry.

- (n.d.). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. MDPI.

- (2024). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry.

- (n.d.). TGR5 Signaling in Hepatic Metabolic Health. MDPI.

- Genfit. (n.d.). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? PubMed.

- (n.d.). Structure−Activity Relationship Study of Betulinic Acid, A Novel and Selective TGR5 Agonist, and Its Synthetic Derivatives: Potential Impact in Diabetes. Journal of Medicinal Chemistry - ACS Publications.

- (2025). What are the therapeutic applications for TGR5 agonists?

- (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. PMC - PubMed Central.

- (n.d.). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI.

- (2025). What TGR5 agonists are in clinical trials currently? Patsnap Synapse.

- (n.d.). TGR5-mediated bile acid sensing controls glucose homeostasis. PMC - NIH.

- (n.d.). TGR5, Not Only a Metabolic Regulator. Frontiers.

- (2025). What are the new molecules for TGR5 agonists? Patsnap Synapse.

- (2016). The TGR5 Receptor and metabolic disease. Novus Biologicals.

- (n.d.). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry - ACS Publications.

- (n.d.). TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). Taylor & Francis Online.

- (2026). INT-777. Grokipedia.

- (n.d.). Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications.

- (2018). (PDF) Structure-Activity Relationship Study of Betulinic Acid, A Novel and Selective TGR5 Agonist, and Its Synthetic Derivatives: Potential Impact in Diabetes. ResearchGate.

- (2023). Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. PubMed.

- (2024). What are TGR5 agonists and how do they work?

- (2024). Update on the development of TGR5 agonists for human diseases. PubMed.

- (2023). Discovery, Structure–Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. Journal of Medicinal Chemistry - ACS Publications.

- (n.d.). Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice. American Physiological Society Journal.

- (n.d.). INT-777 (CAS 1199796-29-6). Cayman Chemical.

- (n.d.). TGR5 Agonists Research Articles. R Discovery.

- (n.d.). TGR5 (GP-BAR1) Reporter Assay Kit. Cayman Chemical.

- (n.d.). TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available.

- (n.d.). INT-777. Wikipedia.

- (2025). Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes.

- (n.d.). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PMC - NIH.

- (n.d.). INT-777 (S-EMCA) | TGR5 Agonist. MedChemExpress.

- (2025). (PDF) Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. ResearchGate.

- (n.d.). INT-777 (S-EMCA) | TGR5 Agonist. TargetMol.

Sources

- 1. Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on the development of TGR5 agonists for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 7. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. grokipedia.com [grokipedia.com]

- 15. caymanchem.com [caymanchem.com]

- 16. INT-777 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a Potent and Orally Efficacious this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. caymanchem.com [caymanchem.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. journals.physiology.org [journals.physiology.org]

- 24. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

TGR5 agonist mechanism of action in metabolic diseases

An In-Depth Technical Guide to the TGR5 Agonist Mechanism of Action in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a significant therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[1] Activation of TGR5 by endogenous or synthetic agonists initiates a cascade of signaling events that culminate in improved glucose homeostasis, increased energy expenditure, and reduced inflammation.[2][3] This technical guide provides a comprehensive overview of the TGR5 agonist mechanism of action, detailing the core signaling pathways, tissue-specific effects, and key experimental protocols for its investigation.

Introduction: TGR5 as a Metabolic Regulator

Initially recognized for their role in dietary lipid absorption, bile acids are now understood to be versatile signaling molecules that regulate various metabolic processes.[2] TGR5, also known as Gpbar1, is a key mediator of these effects.[4] It is expressed in a variety of metabolically active tissues, including the intestine, brown adipose tissue (BAT), skeletal muscle, and certain immune cells like macrophages.[5] The activation of TGR5 by bile acids or synthetic agonists triggers a signaling cascade with pleiotropic benefits for metabolic health, making it a promising target for therapeutic intervention.[1][6]

Core Mechanism of Action: The TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit.[7] Upon agonist binding, TGR5 undergoes a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[5][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP-response element-binding protein (CREB).[5][8] This core signaling pathway is central to the diverse physiological effects of TGR5 activation.

Tissue-Specific Effects of TGR5 Activation in Metabolic Regulation

The therapeutic potential of TGR5 agonists stems from their diverse and tissue-specific effects on metabolism.

Intestine: GLP-1 Secretion and Improved Glucose Homeostasis

One of the most well-characterized effects of TGR5 activation is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the intestine.[9][10] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon release, and promotes satiety.[4][11] The TGR5-mediated increase in intracellular cAMP in L-cells leads to the exocytosis of GLP-1-containing granules.[12][13] This mechanism is a cornerstone of the glucose-lowering effects of TGR5 agonists.[9][14]

Brown Adipose Tissue (BAT) and Skeletal Muscle: Increased Energy Expenditure

In thermogenic tissues like BAT and skeletal muscle, TGR5 activation enhances energy expenditure.[9][15] The cAMP/PKA signaling cascade leads to the activation of type 2 iodothyronine deiodinase (D2), an enzyme that converts the inactive thyroid hormone T4 to the active form T3.[8][15] Increased intracellular T3 levels upregulate the expression of uncoupling protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP, thereby increasing thermogenesis and energy expenditure.[5][15]

Liver: Reduced Inflammation and Steatosis

While TGR5 expression in hepatocytes is debated, it is present in other liver cell types, such as Kupffer cells (resident macrophages) and liver sinusoidal endothelial cells.[2][16] In Kupffer cells, TGR5 activation has anti-inflammatory effects, suppressing the production of pro-inflammatory cytokines through a cAMP-dependent pathway and by antagonizing NF-κB signaling.[15][16] This reduction in hepatic inflammation can improve insulin sensitivity.[16] Furthermore, TGR5 activation has been shown to reduce hepatic steatosis (fatty liver), although the direct mechanisms are still under investigation and may be secondary to improved systemic metabolism.[2][9][14]

Immune Cells: Anti-inflammatory Effects

TGR5 is expressed in various immune cells, particularly macrophages.[3][17] Its activation in these cells generally leads to a suppression of inflammatory responses.[2][15] This is highly relevant to metabolic diseases, as chronic low-grade inflammation is a key contributor to insulin resistance.[17]

| Tissue/Cell Type | Key Downstream Effectors | Primary Metabolic Outcome |

| Intestinal L-cells | cAMP, PKA, Epac | Increased GLP-1 and PYY secretion[5][6] |

| Brown Adipose Tissue | cAMP, PKA, D2, UCP1 | Increased thermogenesis and energy expenditure[5][15] |

| Skeletal Muscle | cAMP, PKA, D2 | Increased energy expenditure and insulin sensitivity[5] |

| Liver (Kupffer cells) | cAMP, PKA | Reduced inflammation[15][16] |

| Macrophages | cAMP, PKA | Suppression of pro-inflammatory cytokine production[2][15] |

| Pancreatic β-cells | cAMP, PKA, Epac | Enhanced insulin secretion[12] |

Experimental Protocols for Studying TGR5 Agonist Activity

Validating the activity and mechanism of novel TGR5 agonists requires robust and reproducible experimental assays.

In Vitro TGR5 Activation Assay: Reporter Gene Assay

A common method to screen for TGR5 agonists and quantify their potency is a reporter gene assay.[7][18][19] This typically involves cells (e.g., HEK293 or CHO) co-transfected with a TGR5 expression vector and a reporter vector containing a luminescent or fluorescent reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of a cAMP response element (CRE).[7][19]

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

For a 96-well plate format, seed cells to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with a human TGR5 expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Compound Treatment:

-

Luciferase Assay:

-

After 6-8 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

-

GLP-1 Secretion Assay from Enteroendocrine Cells

To confirm the physiological relevance of TGR5 activation, it is crucial to measure its effect on GLP-1 secretion from enteroendocrine cell lines (e.g., GLUTag, NCI-H716, STC-1) or primary intestinal cultures.[9][13]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture GLUTag cells in DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate and grow to confluency.

-

-

Secretion Assay:

-

Wash the cells twice with a secretion buffer (e.g., KRB buffer) and then pre-incubate in the same buffer for 30-60 minutes.

-

Remove the pre-incubation buffer and add fresh secretion buffer containing the test TGR5 agonist at various concentrations.

-

Include a vehicle control and a positive control (e.g., a known GLP-1 secretagogue like forskolin).

-

-

Sample Collection and Analysis:

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant (containing secreted GLP-1). It is advisable to add a DPP-4 inhibitor to the collection buffer to prevent GLP-1 degradation.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

-

Data Normalization:

-

After collecting the supernatant, lyse the cells in the wells to measure total protein or DNA content.

-

Normalize the secreted GLP-1 concentration to the total protein/DNA content of the corresponding well.

-

Conclusion and Future Perspectives

TGR5 agonists represent a promising therapeutic strategy for metabolic diseases due to their multifaceted mechanism of action that favorably impacts glucose metabolism, energy expenditure, and inflammation.[1][3] The core signaling pathway through cAMP is well-established, and its tissue-specific consequences underscore the receptor's role as a central metabolic regulator. Future research will likely focus on developing tissue-selective TGR5 agonists to maximize therapeutic benefits while minimizing potential side effects, such as those related to gallbladder filling.[16][20] The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel TGR5-targeted therapies.

References

-

The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential - MDPI.

-

Intestinal FXR and TGR5 signaling in metabolic regulation - PMC - NIH.

-

TGR5 Signaling in Hepatic Metabolic Health - PMC - PubMed Central - NIH.

-

Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed.

-

TGR5 and metabolic syndrome - J Clin Cardiol.

-

TGR5 signaling: Connecting bile acids to immunometabolism to combat insulin resistance.

-

TGR5, Not Only a Metabolic Regulator - Frontiers.

-

TGR5-mediated bile acid sensing controls glucose homeostasis - PMC - NIH.

-

TGR5 Signaling in Hepatic Metabolic Health - MDPI.

-

The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC - PubMed Central.

-

The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC.

-

Mechanism of action of the bile acid receptor TGR5 in obesity - PMC - PubMed Central.

-

Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC - PubMed Central.

-

The TGR5 Receptor and metabolic disease - Novus Biologicals.

-

TGR5-Mediated Bile Acid Sensing Controls Glucose Homeostasis | Request PDF.

-

Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC - NIH.

-

Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC.

-

TGR5 mediated GLP-1 secretion - The Physiological Society.

-

G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC - PubMed Central.

-

TGR5 Signaling in Hepatic Metabolic Health - PubMed - NIH.

-

TGR5 (GP-BAR1) Reporter Assay Kit | Cayman Chemical.

-

TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available.

-

TGR5 (GP-BAR1) Reporter Assay Kit - Cayman Chemical.

-

Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies | Journal of Medicinal Chemistry - ACS Publications.

Sources

- 1. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]

- 6. TGR5 and metabolic syndrome [lcxxgen.whuhzzs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. physoc.org [physoc.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. TGR5 Signaling in Hepatic Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the TGR5 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction: TGR5 - A Key Metabolic and Inflammatory Modulator

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical signaling hub in metabolic and inflammatory diseases.[1][2] Once primarily recognized for their role in fat digestion, bile acids are now understood to be potent signaling molecules, with TGR5 being one of their key cell surface receptors.[3] Activation of TGR5 by bile acids and synthetic agonists triggers a cascade of intracellular events with profound physiological consequences, making it an attractive therapeutic target for a range of conditions, including type 2 diabetes, obesity, and inflammatory disorders.[2][4]

This in-depth technical guide provides a comprehensive overview of the TGR5 signaling pathway, from its fundamental mechanisms to detailed, field-proven experimental protocols for its elucidation. Designed for researchers, scientists, and drug development professionals, this guide offers the technical accuracy and practical insights necessary to navigate the complexities of TGR5 signaling and accelerate the discovery of novel therapeutics.

The Core TGR5 Signaling Cascade: From Ligand Binding to Cellular Response

TGR5 is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by its seven-transmembrane domain structure.[5] The canonical TGR5 signaling pathway is initiated by the binding of a bile acid or a synthetic agonist to the receptor's extracellular domain. This binding event induces a conformational change in the receptor, leading to the activation of a heterotrimeric G protein, primarily the stimulatory Gαs subunit.[6][7]

The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][8] This elevation in intracellular cAMP serves as a crucial second messenger, activating downstream effector proteins, most notably Protein Kinase A (PKA).[4][8] PKA then phosphorylates a variety of cellular substrates, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately, a physiological response.[7][9]

Figure 1: The canonical TGR5 signaling pathway.

Beyond the Canon: Diverse Downstream Effectors of TGR5

While the Gαs-cAMP-PKA axis represents the primary signaling pathway, the cellular response to TGR5 activation is far more nuanced, involving a network of interconnected downstream effectors. Understanding this signaling diversity is paramount for developing targeted therapeutics with improved efficacy and reduced side effects.

The Role of Epac in TGR5 Signaling

In addition to PKA, cAMP can also directly activate another effector protein called Exchange Protein directly Activated by cAMP (Epac).[8] TGR5-mediated activation of Epac has been implicated in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that plays a vital role in glucose homeostasis.[10]

Activation of ERK and AKT Pathways

TGR5 signaling can also diverge to activate other critical kinase cascades, including the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT) pathways.[6][8][11] The activation of these pathways is often cell-type specific and can contribute to the diverse physiological effects of TGR5, including cell proliferation, survival, and metabolic regulation.[6][11] For instance, in some contexts, TGR5-mediated ERK activation occurs through a mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR).[12]

Modulation of Inflammatory Pathways: The NF-κB and STAT3 Connection

A significant aspect of TGR5's therapeutic potential lies in its potent anti-inflammatory properties. TGR5 activation has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15] This is achieved, in part, by preventing the phosphorylation of IκBα, an inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent activation of inflammatory gene expression.[13][14] Furthermore, TGR5 signaling can also antagonize the STAT3 pathway, which is often dysregulated in inflammatory conditions and cancer.[1][16][17]

Figure 2: Diverse downstream signaling pathways of TGR5.

Quantitative Analysis of TGR5 Agonist Potency

The development of potent and selective TGR5 agonists is a key objective in TGR5-targeted drug discovery. The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for a range of endogenous and synthetic TGR5 agonists.

| Agonist | Agonist Type | EC50 (µM) | Reference |

| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | 0.33 | [16] |

| Lithocholic acid (LCA) | Endogenous Bile Acid | 0.53 | [16] |

| Deoxycholic acid (DCA) | Endogenous Bile Acid | 1.01 | [16] |

| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | 4.43 | [16] |

| Cholic acid (CA) | Endogenous Bile Acid | 7.72 | [16] |

| INT-777 | Synthetic | 0.014 (cAMP reporter assay) | [13] |

| WB403 | Synthetic | Not specified, potent agonist | [16] |

| Compound 6g | Synthetic | 0.000057 (human TGR5) | [13] |

Experimental Protocols for Elucidating TGR5 Signaling

The following section provides detailed, step-by-step methodologies for key experiments used to investigate the TGR5 signaling pathway. These protocols are designed to be self-validating and provide a robust framework for generating reliable and reproducible data.

cAMP Accumulation Assay

This assay is a fundamental method for assessing the activation of TGR5 and its coupling to Gαs.

Principle: TGR5 activation leads to an increase in intracellular cAMP levels. This assay quantifies the amount of cAMP produced by cells in response to agonist stimulation.

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human TGR5 (HEK293-TGR5) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

-

Agonist Stimulation:

-

Wash the cells once with serum-free DMEM.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free DMEM for 30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of the TGR5 agonist to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Forskolin).

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Measure the intracellular cAMP concentration using a plate reader.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Figure 3: Workflow for the cAMP accumulation assay.

Western Blot Analysis of ERK Phosphorylation

This method is used to determine the activation of the ERK signaling pathway downstream of TGR5.

Principle: TGR5 activation can lead to the phosphorylation of ERK1/2 at specific threonine and tyrosine residues. Western blotting with phospho-specific antibodies allows for the detection and quantification of this phosphorylation event.

Protocol:

-

Cell Culture and Serum Starvation:

-

Culture cells of interest (e.g., HEK293-TGR5, HepG2) in 6-well plates to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to stimulation to reduce basal ERK phosphorylation.

-

-

Agonist Stimulation:

-

Treat the cells with the TGR5 agonist at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold-change in phosphorylation.[7]

-

GLP-1 Secretion Assay

This assay is crucial for investigating the role of TGR5 in glucose homeostasis.

Principle: TGR5 activation in enteroendocrine L-cells stimulates the secretion of GLP-1. This assay measures the amount of GLP-1 released into the cell culture medium.

Protocol:

-

Cell Culture:

-

Culture an enteroendocrine cell line (e.g., NCI-H716, GLUTag) in the appropriate medium.

-

-

Agonist Stimulation:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Incubate the cells with the TGR5 agonist at various concentrations for 1-2 hours at 37°C.

-

-

Supernatant Collection and GLP-1 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.[18]

-

-

Data Analysis:

-

Normalize the amount of secreted GLP-1 to the total cellular protein content or cell number.

-

Express the results as fold-change over the vehicle control.

-

TGR5 Reporter Gene Assay

This is a high-throughput screening-compatible method for identifying and characterizing TGR5 agonists and antagonists.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). TGR5 activation leads to an increase in cAMP, which in turn drives the expression of the reporter gene.

Protocol:

-

Cell Transfection and Plating:

-

Co-transfect HEK293 cells with a TGR5 expression vector and a CRE-luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate.

-

-

Agonist/Antagonist Treatment:

-

Treat the cells with various concentrations of the test compounds (agonists or antagonists).

-

For antagonist screening, co-incubate the cells with a known TGR5 agonist.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.

-

-

Data Analysis:

-

For agonists, plot the luciferase activity against the compound concentration to determine the EC50.

-

For antagonists, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.

-

Commercially available TGR5 reporter assay kits provide a convenient and standardized platform for these studies.[2][9][11][19][20][21]

-

Conclusion: The Future of TGR5-Targeted Therapeutics

The TGR5 signaling pathway represents a complex and multifaceted system with immense therapeutic potential. Its role in regulating metabolism, inflammation, and cell proliferation has positioned it as a prime target for the development of novel drugs for a wide range of diseases. A thorough understanding of its intricate signaling network, coupled with the application of robust and validated experimental methodologies, is essential for the successful translation of basic research findings into clinically effective therapies. This guide provides a solid foundation for researchers and drug development professionals to confidently explore the TGR5 signaling pathway and contribute to the next generation of metabolic and anti-inflammatory medicines.

References

- Guo, C., Chen, W.-D., & Wang, Y.-D. (2016).

- Barbosa, H., & de Lima, V. (2025). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. International Journal of Molecular Sciences, 26(13), 7015.

- BenchChem. (2025).

- Zhang, Y., et al. (2019). Structures of several TGR5 agonists and their EC50 (concentration for 50% of maximal effect) values on human TGR5 (hTGR5).

- Guo, C., et al. (2016). The G-protein-coupled bile acid receptor Gpbar1 (TGR5)

- Chaudhari, S., et al. (2021). Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction. Bio-protocol, 11(6), e3952.

- Kumar, D. P., et al. (2016). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 7(12), 1146–1151.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Assessment of SB756050, a TGR5 Agonist.

- BenchChem. (2025). TGR5 Receptor Activation by 6-Oxolithocholic Acid: A Technical Guide.

-

Indigo Biosciences. (n.d.). Human G Protein-Coupled Bile Acid Receptor (TGR5) Reporter Assay System. Retrieved from [Link]

- Guo, C., et al. (2015). The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5)

- Brighton, C. A., et al. (2015). Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors. Endocrinology, 156(11), 3961–3970.

- Parker, H. E., et al. (2010). TGR5 mediated GLP-1 secretion. The Journal of Physiology, 588(Pt 23), 4745–4755.

- Kumar, D. P., et al. (2014). Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S. Frontiers in Physiology, 5.

- Thomas, C., et al. (2009). TGR5-mediated bile acid sensing controls glucose homeostasis. Cell Metabolism, 10(3), 167–177.

- Guo, C., et al. (2015). The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5)

- Pols, T. W. H., et al. (2011). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Digestive Diseases, 29(1), 37–44.

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Phosphorylated ERK (p-ERK)

- Kumar, D. P., et al. (2014).

- Guo, C., et al. (2015). The G-protein-coupled bile acid receptor Gpbar1 (TGR5)

- Wang, Y., et al. (2024). Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression. International Journal of Molecular Sciences, 25(16), 8932.

- Keitel, V., et al. (2019). The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver.

- Perry, J. R., et al. (2013). The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts. Journal of Biological Chemistry, 288(32), 22923–22936.

-

JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

- BenchChem. (2025). Detecting Phosphorylated ERK5: A Detailed Western Blot Protocol.

- INDIGO Biosciences. (2022, November 29). TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available.

- Donepudi, A. C., & Boehme, S. (2020). TGR5 Signaling in Hepatic Metabolic Health. Nutrients, 12(9), 2598.

- Eblimit, A., et al. (2018). TGR5 activation induces cytoprotective changes in the heart and improves myocardial adaptability to physiologic, inotropic, and pressure-induced stress in mice. Cardiovascular Therapeutics, 36(5), e12458.

- Lee, J. H., et al. (2018). Western blot analysis to determine the phosphorylation of ERK.

- Wang, X., et al. (2016). G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes. Journal of the American Society of Nephrology, 27(5), 1362–1378.

- Guo, C., et al. (2015). The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5)

- Jayaraman, A., & Balamurugan, K. (2012). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. PLoS ONE, 7(12), e52158.

- Kasprzyk, J. E., et al. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv.

- Gou, W., et al. (2023). Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. International Journal of Molecular Sciences, 24(15), 12345.

- Moon, D. O. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 26(18), 9876.

Sources

- 1. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TGR5 activation induces cytoprotective changes in the heart and improves myocardial adaptability to physiologic, inotropic, and pressure-induced stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. TGR5 Reporter Assay System (Human) | Indigo Biosciences | Biomol.com [biomol.com]

- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Orally Efficacious this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]

- 16. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]

- 19. Indigo Biosciences Human G Protein-Coupled Bile Acid Receptor (TGR5) Reporter | Fisher Scientific [fishersci.com]